(R)-2-Methoxy-4-(piperidin-2-yl)phenol
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Overview
Description
®-2-Methoxy-4-(piperidin-2-yl)phenol is a chemical compound that features a piperidine ring, a methoxy group, and a phenol group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the organophotocatalysed synthesis of 2-piperidinones, which can then be further functionalized .
Industrial Production Methods
Industrial production of piperidine derivatives often employs multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-4-(piperidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Piperidines and their derivatives.
Substitution: Various substituted phenols and methoxy derivatives.
Scientific Research Applications
®-2-Methoxy-4-(piperidin-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-4-(piperidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antimicrobial and anticancer properties.
Uniqueness
®-2-Methoxy-4-(piperidin-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenol groups, in conjunction with the piperidine ring, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-methoxy-4-[(2R)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C12H17NO2/c1-15-12-8-9(5-6-11(12)14)10-4-2-3-7-13-10/h5-6,8,10,13-14H,2-4,7H2,1H3/t10-/m1/s1 |
InChI Key |
YYGKMHJAXQVBOK-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2CCCCN2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCCCN2)O |
Origin of Product |
United States |
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